molecular formula C14H12O4 B8542244 Methyl 4-formyl-1-methoxy-2-naphthoate

Methyl 4-formyl-1-methoxy-2-naphthoate

Cat. No.: B8542244
M. Wt: 244.24 g/mol
InChI Key: WOVJSCBFSILNNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-formyl-1-methoxy-2-naphthoate is a naphthalene-derived ester featuring a formyl (-CHO) group at the 4-position and a methoxy (-OCH₃) group at the 1-position of the naphthalene ring. This compound is structurally significant due to its reactive aldehyde moiety, which enables participation in condensation, oxidation, and nucleophilic addition reactions.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

methyl 4-formyl-1-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C14H12O4/c1-17-13-11-6-4-3-5-10(11)9(8-15)7-12(13)14(16)18-2/h3-8H,1-2H3

InChI Key

WOVJSCBFSILNNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)C=O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Naphthoate Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₄H₁₂O₄ (inferred) 4-formyl, 1-methoxy ~260 (calculated) Aldehyde enables electrophilic reactivity; used in synthetic intermediates
Methyl 4-hydroxy-1-methoxy-2-naphthoate C₁₃H₁₂O₄ 4-hydroxy, 1-methoxy 232.235 Hydroxy group supports hydrogen bonding; potential precursor for drug derivatives
Methyl 1-bromo-2-naphthoate C₁₂H₉BrO₂ 1-bromo 273.10 Bromine acts as a leaving group; ligand in coordination chemistry
Methyl 4-amino-1-naphthoate C₁₂H₁₁NO₂ 4-amino 201.22 Amino group facilitates coupling reactions; pharmaceutical relevance
Methyl 4-acetoxy-1-phenyl-2-naphthoate C₂₁H₁₈O₄ 4-acetoxy, 1-phenyl 342.37 Acetoxy group may serve as a prodrug component

Molecular Weight and Physicochemical Properties

  • The formyl derivative’s higher molecular weight (~260 g/mol) compared to the hydroxy analog (232.235 g/mol) reflects the substitution of a hydroxyl (-OH) with a formyl (-CHO) group.
  • Methyl 4-acetoxy-1-phenyl-2-naphthoate’s larger molecular weight (342.37 g/mol) and phenyl group suggest enhanced steric hindrance, impacting binding affinity in catalytic or biological systems .

Research and Industrial Relevance

  • Synthetic Utility : The formyl group in this compound positions it as a versatile intermediate for synthesizing dyes, ligands, and pharmaceuticals. For example, palladium-catalyzed coupling methods (similar to those in ) could functionalize the aldehyde for targeted drug design.
  • Comparative Performance : Unlike Methyl 1-bromo-2-naphthoate (used in crystal engineering ), the target compound’s aldehyde offers a distinct pathway for constructing carbon-carbon bonds, critical in polymer and natural product synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.